molecular formula C19H17F2N3O3S2 B6556491 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1040666-09-8

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B6556491
CAS No.: 1040666-09-8
M. Wt: 437.5 g/mol
InChI Key: FBRKLKZYASOQSU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), a sulfonamide group, and two fluorobenzene rings. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the sulfonamide and fluorobenzene groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a thiazole ring, which is a type of heterocycle, or ring of atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonamide group could potentially engage in hydrogen bonding interactions, while the fluorine atoms on the benzene rings could influence the compound’s electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and affect its reactivity. The sulfonamide group could allow for hydrogen bonding, which might influence the compound’s solubility in different solvents .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and biology. Future work could explore the synthesis of this compound, its physical and chemical properties, and potential biological activity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S2/c20-14-3-1-13(2-4-14)11-22-18(25)10-7-16-12-28-19(23-16)24-29(26,27)17-8-5-15(21)6-9-17/h1-6,8-9,12H,7,10-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRKLKZYASOQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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